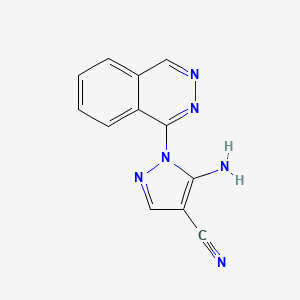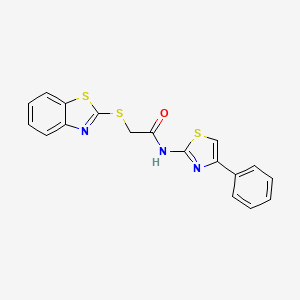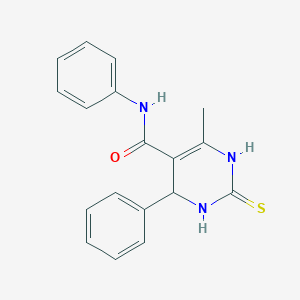
5-amino-1-(phthalazin-1-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a phthalazinyl group, a pyrazolyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 1-phthalazinyl hydrazine with ethyl acetoacetate to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL CYANIDE
- 5-AMINO-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL CYANIDE
Uniqueness
5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE is unique due to its phthalazinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C12H8N6 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
5-amino-1-phthalazin-1-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H8N6/c13-5-9-7-16-18(11(9)14)12-10-4-2-1-3-8(10)6-15-17-12/h1-4,6-7H,14H2 |
InChI Key |
XSIJASGBWHECMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2N3C(=C(C=N3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10877844.png)
![methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877845.png)
![9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10877849.png)
![Bis[4-(benzoylthio)phenyl] sulfide](/img/structure/B10877851.png)

![(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10877864.png)

![(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10877868.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10877874.png)
![2-Oxo-2-(pyrimidin-2-ylamino)ethyl 2-chloro-6-[(phenylcarbonyl)amino]benzoate](/img/structure/B10877882.png)
![2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide](/img/structure/B10877889.png)
![1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877897.png)
![N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10877908.png)
